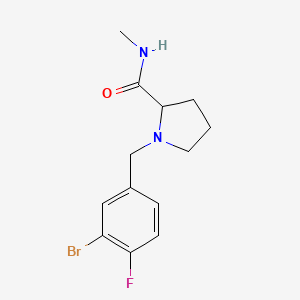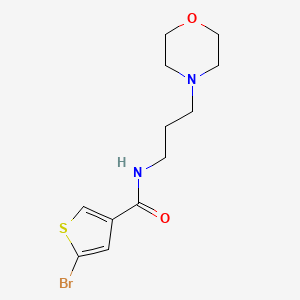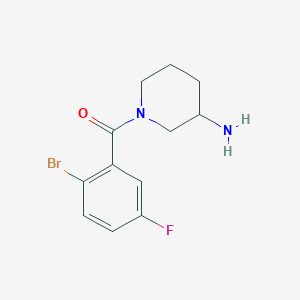
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is a chiral organic compound that features a unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Butan-2-ol Moiety: The butan-2-ol moiety can be introduced through reduction reactions of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in butan-2-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The azetidine ring and benzhydryl group can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol: The enantiomer of the compound, which may have different biological activities.
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one: A related compound with a ketone group instead of a hydroxyl group.
3-(1-Benzhydrylazetidin-3-ylidene)butanoic acid: A related compound with a carboxylic acid group.
Uniqueness
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is unique due to its specific chiral configuration and the presence of both the azetidine ring and benzhydryl group. These structural features may confer unique biological activities and synthetic utility compared to similar compounds.
Propiedades
Fórmula molecular |
C20H23NO |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(2S)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20,22H,13-14H2,1-2H3/t16-/m0/s1 |
Clave InChI |
OFKBOUNUSZIKLP-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
SMILES canónico |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)



